molecular formula C14H16O6 B1365245 2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid CAS No. 40630-71-5

2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid

Cat. No. B1365245
CAS RN: 40630-71-5
M. Wt: 280.27 g/mol
InChI Key: PCLHPOXWGFYRRM-UHFFFAOYSA-N
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Description

2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid (DMDB) is a carboxylic acid with a range of interesting chemical and biological properties. It is a white solid with a melting point of 120°C and a molecular weight of 250.3 g/mol. DMDB is synthesized by a process known as the Beckmann rearrangement, and has been studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis in Organic Chemistry

1,3-dioxolane derivatives, including compounds similar to 2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid, are extensively used in synthetic organic chemistry. For example, L-tartaric acid, a commercially available chiral compound, was converted into 1,3-dioxolane in a study involving the synthesis of novel amide derivatives. These derivatives showed significant antimicrobial activities against various bacteria and fungi strains, highlighting their potential in pharmaceutical research (Begum et al., 2019).

Catalysis and Chemical Reactions

In another study, carbonyl compounds were converted to corresponding 1,3-dioxolanes in the presence of specific catalysts. This demonstrates the role of 1,3-dioxolane derivatives in catalysis and chemical synthesis (Sang-Bong Lee et al., 1991).

Material Science and Polymer Research

1,3-dioxolane derivatives have applications in material science, particularly in the field of polymers. For instance, methoxymethylstyrene and its derivatives, similar in structure to the compound , were studied for their photochemical behavior in polymer science. These studies help in understanding the properties of these compounds when exposed to light, which is crucial in developing new materials (Fukuda & Nakashima, 1983).

Crystallography and Molecular Structure Analysis

In the field of crystallography, studies have been conducted on compounds with structural similarities to 2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid. These studies focus on understanding the crystalline structures and molecular interactions of such compounds, which is essential in the design of drugs and advanced materials (Li, Wang, & Chen, 2001).

properties

IUPAC Name

2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxycarbonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O6/c1-14(2)19-8-9(20-14)7-18-13(17)11-6-4-3-5-10(11)12(15)16/h3-6,9H,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLHPOXWGFYRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COC(=O)C2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474191
Record name 2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid

CAS RN

40630-71-5
Record name 2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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